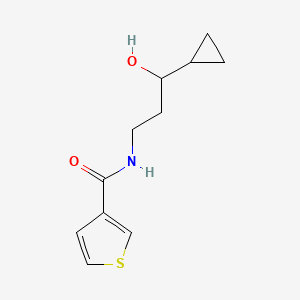
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide consists of a thiophene ring attached to a carboxamide group with a 3-cyclopropyl-3-hydroxypropyl substituent.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide has shown potential in pharmaceutical development due to its unique chemical structure. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for developing new drugs targeting these conditions, leveraging its structural features to enhance efficacy and reduce side effects.
Organic Semiconductors
Thiophene-based compounds are crucial in the field of organic electronics. N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide can be used in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications benefit from the compound’s stability and electronic properties, making it a valuable material for advancing flexible and wearable electronic devices.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide can be investigated for its effectiveness in preventing the corrosion of metals, which is a significant issue in various industries, including construction, automotive, and marine. Its application could lead to the development of more efficient and environmentally friendly corrosion prevention methods.
Material Science
The compound’s unique properties make it suitable for various material science applications. It can be used in the synthesis of advanced materials with specific mechanical, thermal, and electrical properties . For instance, it could be incorporated into polymers to enhance their performance in high-stress environments or used in the fabrication of nanomaterials with tailored functionalities.
Biological Probes
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide can serve as a biological probe in research. Thiophene derivatives are often used in bioimaging and biosensing due to their fluorescent properties . This compound could be utilized to develop new probes for detecting and monitoring biological processes at the molecular level, aiding in the study of diseases and the development of diagnostic tools.
Catalysis
In the field of catalysis, thiophene derivatives are known to act as catalysts or catalyst precursors in various chemical reactions . N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide could be explored for its catalytic properties, potentially leading to more efficient and selective chemical processes. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals.
These applications highlight the versatility and potential of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide in scientific research and industrial applications. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Wirkmechanismus
Target of Action
“N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide” is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of properties and applications, including pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Many thiophene derivatives are known to interact with various biological targets due to their aromatic nature and ability to form stable complexes .
Biochemical Pathways
Thiophene derivatives, in general, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Zukünftige Richtungen
While specific future directions for N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide are not available, research into thiophene derivatives and their biological potential is ongoing. These compounds have shown a wide range of biological activities, suggesting they have significant potential for future therapeutic applications .
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-10(8-1-2-8)3-5-12-11(14)9-4-6-15-7-9/h4,6-8,10,13H,1-3,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMOBYPAWAUGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine](/img/structure/B2598580.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2598581.png)
![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2598582.png)
![N-phenethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2598583.png)
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid](/img/structure/B2598584.png)

![1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2598587.png)
![2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide](/img/structure/B2598588.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2598589.png)


![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)
![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2598598.png)